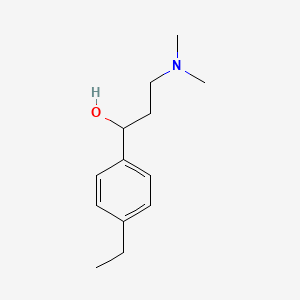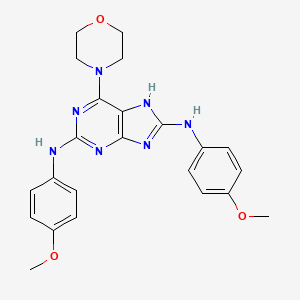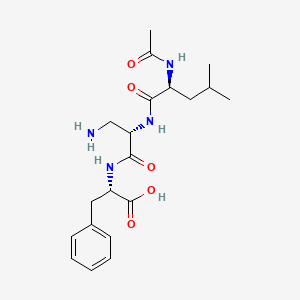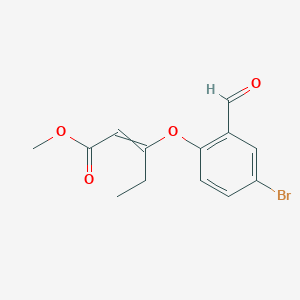![molecular formula C24H9F18OP B12517431 Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide CAS No. 820253-16-5](/img/structure/B12517431.png)
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is a chemical compound known for its unique structure and properties. It is characterized by the presence of three phenyl groups, each substituted with two trifluoromethyl groups, attached to a central phosphorus atom. This compound is widely used in various fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide typically involves the reaction of tris[3,5-bis(trifluoromethyl)phenyl]phosphine with an oxidizing agent. Common oxidizing agents include hydrogen peroxide or oxygen. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to tris[3,5-bis(trifluoromethyl)phenyl]phosphine.
Substitution: The phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in an inert atmosphere.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the oxide form, while reduction reverts it to the phosphine form.
Applications De Recherche Scientifique
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The trifluoromethyl groups enhance the stability and reactivity of the compound, making it a valuable tool in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris[4-(trifluoromethyl)phenyl]phosphine
- Tris[3,4-bis(trifluoromethyl)phenyl]phosphine
Uniqueness
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This arrangement provides distinct electronic and steric properties, making it more effective in certain catalytic applications compared to its analogs.
Propriétés
Numéro CAS |
820253-16-5 |
|---|---|
Formule moléculaire |
C24H9F18OP |
Poids moléculaire |
686.3 g/mol |
Nom IUPAC |
1-bis[3,5-bis(trifluoromethyl)phenyl]phosphoryl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C24H9F18OP/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)44(43,17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H |
Clé InChI |
RYPCLALNNFWKCU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)P(=O)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)


![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)

![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)

![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)

![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)


